[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers
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Overview
Description
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers, is a compound that features a cyclobutyl ring substituted with a trifluoroethyl group and a methanol group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol typically involves the reaction of cyclobutyl derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the cyclobutyl ring. The reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods
Industrial production of [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclobutyl derivative without the trifluoroethyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields the corresponding aldehyde or acid, while reduction can lead to the removal of the trifluoroethyl group .
Scientific Research Applications
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the trifluoroethyl group.
Mechanism of Action
The mechanism by which [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to improved efficacy in biological systems. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-2,2,2-Trifluoroethylisatin Ketimines: These compounds also feature a trifluoroethyl group and are used in organic synthesis and medicinal chemistry.
2,2,2-Trifluoroethanol: A solvent with similar trifluoroethyl functionality, used in various chemical reactions.
Uniqueness
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol is unique due to the combination of the cyclobutyl ring and the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
2742653-40-1 |
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Molecular Formula |
C7H11F3O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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